6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one
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Overview
Description
6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is a heterocyclic compound with a complex structure that includes nitrogen atoms within its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a diketone in the presence of a catalyst can lead to the formation of the desired naphthyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A simpler analog with similar core structure but lacking the dimethyl substitutions.
Quinoline: Another nitrogen-containing heterocycle with a different arrangement of atoms.
Isoquinoline: Similar to quinoline but with a different position of the nitrogen atom.
Uniqueness
6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one (CAS No. 1338675-56-1) is a heterocyclic compound known for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused ring system that includes nitrogen atoms, contributing to its unique properties. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. These include:
- Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular processes.
- Receptors : It may act on specific receptors that modulate signaling pathways.
- Nucleic Acids : The compound can bind to nucleic acids, influencing gene expression and cellular functions.
Biological Activities
Research indicates several noteworthy biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : The compound was tested against various bacterial strains with results showing effective inhibition at micromolar concentrations.
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies using cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.2 |
A549 (Lung) | 12.8 |
HeLa (Cervical) | 18.5 |
Anti-Virulence Activity
Recent studies have explored the role of this compound in inhibiting virulence factors in pathogenic bacteria:
- Mono-ADP-Ribosyltransferase Inhibition : It has shown potential as an anti-virulence therapeutic by inhibiting the activity of toxins produced by bacteria such as Bacillus cereus .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial counts at concentrations as low as 25 µM.
- Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound (0–50 µM), a dose-dependent increase in apoptosis was observed.
Properties
IUPAC Name |
6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHWIMGSGCCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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